molecular formula C10H23O5P B1584933 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate CAS No. 68439-39-4

2-(2-Ethylhexoxy)ethyl dihydrogen phosphate

Cat. No.: B1584933
CAS No.: 68439-39-4
M. Wt: 254.26 g/mol
InChI Key: VUDMTCUUMKXFTD-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers

Property Value Source
IUPAC Name 2-[(2-ethylhexyl)oxy]ethyl dihydrogen phosphate
CAS Number 85909-40-6
Molecular Formula C₁₀H₂₃O₅P

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₀H₂₃O₅P corresponds to a molecular weight of 254.26 g/mol . The structure comprises a 2-ethylhexyl group (derived from 2-ethylhexanol) linked via an ether bond to a phosphorylated ethyl chain.

Stereochemistry:

The 2-ethylhexyl moiety introduces a chiral center at the second carbon of the hexyl chain, inherited from its precursor, 2-ethylhexanol (a chiral eight-carbon alcohol). Industrial synthesis typically yields a racemic mixture unless enantioselective methods are employed. However, stereochemical details are rarely specified in commercial or research contexts for this compound, as its functional properties (e.g., surfactant behavior) are not stereospecific.

Structural Analysis:

  • Branched Alkyl Chain : The 2-ethylhexyl group imparts hydrophobicity, critical for surfactant applications.
  • Phosphate Ester Group : The dihydrogen phosphate moiety enhances solubility in polar media and enables ionic interactions.

Properties

IUPAC Name

2-(2-ethylhexoxy)ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23O5P/c1-3-5-6-10(4-2)9-14-7-8-15-16(11,12)13/h10H,3-9H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDMTCUUMKXFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867615
Record name 2-[(2-Ethylhexyl)oxy]ethyl dihydrogen phosphate
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Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735222-31-8, 68439-39-4
Record name 2-((2-Ethylhexyl)oxy)ethyl phosphoric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate
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Record name Poly(oxy-1,2-ethanediyl), α-(2-ethylhexyl)-ω-hydroxy-, phosphate
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Record name 2-((2-ETHYLHEXYL)OXY)ETHYL PHOSPHORIC ACID
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Preparation Methods

Preparation via Reaction of Alcohols with Phosphorus Pentoxide

One classical approach involves reacting the target alcohol with phosphorus pentoxide (P2O5). This method generates a mixture of mono- and di-substituted phosphate esters, including dihydrogen phosphate derivatives.

  • Reaction Conditions:

    • Molar ratio of phosphorus pentoxide to alcohol typically 1:3.
    • Temperature range: 50–200 °C, preferably 50–200 °C.
    • Reaction time: 2 to 24 hours depending on scale and conditions.
  • Mechanism:

    • The alcohol reacts with P2O5 to form an acid phosphate intermediate.
    • Subsequent hydrolysis or further reaction yields a mixture of mono- and di-substituted phosphate esters.
  • Example:

    • Reaction of 2-ethylhexanol with phosphorus pentoxide produces bis(2-ethylhexyl) hydrogen phosphate and 2-ethylhexyl dihydrogen phosphate in approximately equimolar amounts.
    • The mixture can be further processed to isolate the desired phosphate ester.
  • Advantages:

    • Straightforward procedure.
    • High yields (up to 81% reported for similar compounds).
  • Limitations:

    • Mixture of products requiring separation.
    • High temperature may lead to side reactions.

This method is described in detail in US Patent US2960528A, which also illustrates the reaction with various alcohols and phosphites to obtain phosphate esters.

Preparation via Phosphorus Oxychloride and Alcohols with Catalysts

A more controlled and industrially scalable method involves the reaction of phosphorus oxychloride (POCl3) with 2-ethylhexanol under catalytic conditions.

  • Catalyst System:

    • Composite catalyst comprising aluminum chloride (AlCl3), 1-ethyl-3-methylimidazole fluoroform sulphonate, and ammonium vanadate (NH4VO3).
    • Catalyst loadings:
      • AlCl3: 0.01–0.05% by weight.
      • 1-ethyl-3-methylimidazole fluoroform sulphonate: 0.1–0.5% by weight.
      • Ammonium vanadate: trace amounts.
  • Reaction Conditions:

    • Molar ratio of POCl3 to 2-ethylhexanol: 1:1.5–2.5.
    • Initial temperature: 0–10 °C during addition of alcohol.
    • Stirring at 15–25 °C for 1–3 hours.
    • Removal of HCl gas generated during reaction.
    • Heating to 40–70 °C for 1–4 hours.
    • Neutralization by adding NaOH solution (20–60% concentration) at 80–90 °C for 1–3 hours.
  • Work-up:

    • Washing, filtration, and distillation to isolate pure di-(2-ethylhexyl) phosphate product.
  • Example Scale:

    • 100 kg POCl3 reacted with 127 kg 2-ethylhexanol in a 1000 L reactor.
    • Catalyst added at 0.1 kg.
    • Reaction times and temperatures as above.
    • Product obtained after distillation with high purity.
  • Advantages:

    • High selectivity and yield.
    • Controlled reaction conditions minimize side products.
    • Scalable for industrial production.
  • Limitations:

    • Requires handling of corrosive POCl3 and HCl gas.
    • Catalyst preparation adds complexity.

This method is detailed in Chinese Patent CN105440072A, which provides comprehensive procedural steps and catalyst compositions.

Reaction Pathways and Chemical Equations

The general reaction for the preparation via phosphorus oxychloride can be summarized as:

$$
\text{POCl}3 + 2 \text{R–OH} \xrightarrow[\text{catalyst}]{\text{0–10 °C to 70 °C}} \text{(RO)}2\text{POOH} + 3 \text{HCl}
$$

where R represents the 2-ethylhexyl group.

Subsequent neutralization with NaOH converts the acid chloride intermediate to the dihydrogen phosphate ester:

$$
\text{(RO)}2\text{POCl} + \text{NaOH} \rightarrow \text{(RO)}2\text{POOH} + \text{NaCl}
$$

Comparative Data Table of Preparation Methods

Parameter P2O5 Method POCl3 + Catalyst Method
Starting Materials Alcohol + P2O5 Alcohol + POCl3 + Catalyst
Temperature Range 50–200 °C 0–90 °C (multi-step)
Reaction Time 2–24 hours 3–10 hours (including neutralization)
Catalyst Required No Yes (AlCl3 composite catalyst)
Product Purity Mixture requiring separation High purity after distillation
Yield Up to 81% High (not explicitly stated but implied)
Industrial Scalability Moderate High
Handling Hazards P2O5 is corrosive POCl3 and HCl gas are corrosive

Research Findings and Notes

  • The P2O5 method is well-established but produces a mixture of mono- and di-substituted phosphates, necessitating purification steps.

  • The POCl3 method with catalyst offers better control over product composition and is preferred for large-scale synthesis.

  • The catalyst system enhances reaction rates and selectivity, allowing milder conditions and improved yields.

  • Removal of HCl gas during the reaction is crucial to drive the reaction forward and avoid side reactions.

  • Neutralization with sodium hydroxide ensures conversion to the dihydrogen phosphate form and facilitates isolation.

  • Distillation under reduced pressure is used to purify the final product, which has a boiling point around 189–192 °C at 1 mm Hg for related compounds.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylhexoxy)ethyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield poly(oxy-1,2-ethanediyl) derivatives with higher oxidation states, while reduction may produce derivatives with lower oxidation states.

Scientific Research Applications

Chemistry

  • Surfactant in Reactions : Used to enhance solubility and stability of reactants in various chemical reactions.
  • Emulsification : Acts as an emulsifier in formulations requiring dispersion of immiscible liquids.

Biology

  • Cell Culture Media : Employed to improve cell growth and viability in laboratory settings.
  • Biocompatibility Studies : Investigated for its role in drug delivery systems, enhancing the bioavailability of pharmaceutical compounds.

Medicine

  • Drug Delivery Systems : Utilized to facilitate the transport of drugs across biological membranes, improving therapeutic efficacy.
  • Biomedical Applications : Explored for use in coatings for medical devices that require biocompatibility.

Industry

  • Detergents and Emulsifiers : Applied in the formulation of detergents, emulsifiers, and dispersants for various industrial processes.
  • Agricultural Chemicals : Used in pesticide formulations to enhance effectiveness through improved penetration and dispersion.

Case Study 1: Neurotoxicity Assessment

A study conducted on rat models demonstrated that exposure to 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate can lead to neurotoxic effects. The findings highlighted the importance of evaluating safety profiles when utilizing this compound in consumer products.

Case Study 2: Environmental Risk Assessment

An environmental risk assessment indicated that while the compound is biodegradable, its potential toxicity to aquatic life necessitates careful handling. Recommendations included implementing stringent controls during industrial applications to mitigate environmental risks.

Mechanism of Action

The mechanism of action of 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stabilization. It interacts with molecular targets such as cell membranes and proteins, enhancing their solubility and functionality.

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility & Polarity
2-(2-Ethylhexoxy)ethyl dihydrogen phosphate C₁₀H₂₃O₅P ~254.1 Branched C₈ chain, ethoxyethyl linker Moderate hydrophobicity
2-Hydroxyethyl phosphate C₂H₇O₅P 142.05 Short hydroxyethyl chain High water solubility
LAURETH-1 phosphate C₁₄H₃₁O₅P 310.37 Linear dodecyl chain, ethoxyethyl linker Low water solubility
2-Ethylhexyl dihydrogen phosphate C₈H₁₉O₄P 210.20 Branched C₈ chain, no ethoxy spacer Highly lipophilic
Bis(2-ethylhexyl) hydrogen phosphate C₁₆H₃₅O₄P 322.43 Diester with two branched C₈ chains Extremely hydrophobic

Key Observations :

  • Chain Length & Branching : Longer alkyl chains (e.g., dodecyl in LAURETH-1) increase hydrophobicity, while branching (2-ethylhexyl) reduces crystallinity and enhances solubility in organic solvents .
  • Ethoxy Spacer : The ethoxyethyl group in 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate introduces polarity compared to 2-ethylhexyl phosphate, improving miscibility in polar aprotic solvents .
  • Monoester vs. Diester: Monoesters (e.g., 2-hydroxyethyl phosphate) are more water-soluble than diesters (e.g., bis(2-ethylhexyl) phosphate), which are used as extractants in metal ion separation .

Functional Group Impact :

  • The nitroimidazole group in MNLS enables tumor-specific uptake via hypoxia targeting, a feature absent in alkyl phosphates .
  • Phosphates with ethoxy spacers (e.g., 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl phosphate) are separable via reverse-phase HPLC, suggesting utility in analytical chemistry .

Biological Activity

2-(2-Ethylhexoxy)ethyl dihydrogen phosphate (CAS No. 68439-39-4) is an organic phosphate compound that belongs to the class of monoalkyl phosphates. Its unique structure and properties have garnered interest in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, toxicological profiles, and potential applications.

  • Molecular Formula : C10H23O5P
  • Molecular Weight : 250.27 g/mol
  • Structure : The compound features a phosphate group attached to an ethylhexoxy chain, contributing to its amphiphilic nature.

2-(2-Ethylhexoxy)ethyl dihydrogen phosphate exhibits several biological activities primarily through its interaction with cellular components:

  • Cholinesterase Inhibition : This compound acts as an inhibitor of cholinesterase enzymes, which are crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects .
  • Cell Membrane Interaction : Due to its amphiphilic nature, it can integrate into lipid bilayers, influencing membrane fluidity and permeability. This property can impact cellular signaling pathways and membrane-associated processes.

Toxicological Profile

The toxicological assessment of 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate reveals important safety considerations:

  • Acute Toxicity : Studies indicate that the compound has a low acute toxicity profile with an LD50 greater than 5000 mg/kg in male rats and over 2000 mg/kg in rabbits for dermal exposure .
  • Irritation Potential : It is classified as a mild eye irritant and non-irritant for skin exposure .
  • Environmental Impact : The compound is not classified as persistent, bioaccumulative, or toxic (PBT), indicating a favorable environmental profile .

Case Studies

Several studies have explored the biological activity of 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate:

  • Neurotoxicity Assessment :
    • A study conducted on rat models demonstrated that exposure to this compound resulted in alterations in cholinergic activity, suggesting a potential risk for neurotoxic effects under certain conditions .
  • Pharmacological Applications :
    • Research has indicated that derivatives of this compound may have applications in drug formulations aimed at enhancing bioavailability through improved solubility and permeability across biological membranes .

Data Table: Summary of Biological Activity

Property Value
Molecular FormulaC10H23O5P
Molecular Weight250.27 g/mol
LD50 (rat, oral)>5000 mg/kg
LD50 (rabbit, dermal)>2000 mg/kg
Eye IrritationMild (Toxicity Category III)
Skin IrritationNon-irritant (Toxicity Category IV)
Cholinesterase InhibitionYes

Q & A

Q. What are the optimal synthetic routes for 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate, and how can by-product formation be minimized?

  • Methodological Answer : The synthesis typically involves phosphorylation of the corresponding alcohol precursor. For example, a nitroimidazole-derived phosphate ester was synthesized via a two-step process: (1) nucleophilic substitution to introduce the phosphate group, followed by (2) purification using column chromatography to isolate the target compound . To minimize by-products, reaction conditions such as temperature (maintained at 0–5°C during phosphorylation) and stoichiometric control of phosphorylating agents (e.g., POCl₃) are critical. Monitoring via thin-layer chromatography (TLC) and NMR spectroscopy (³¹P and ¹H) at intermediate stages ensures purity .

Q. Which analytical techniques are most reliable for characterizing 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR confirms the ethylhexoxy chain integrity (δ 0.8–1.6 ppm for CH₂/CH₃ groups), while ³¹P NMR identifies the phosphate moiety (δ ~0–5 ppm for monoester phosphates) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M-H]⁻ ion for acidic phosphates) .
  • X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) refines structural parameters, validating bond angles and stereochemistry .

Q. How does pH influence the stability of 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted using buffered solutions (pH 2–12) at 25°C. Hydrolysis rates are monitored via UV-Vis spectroscopy (absorbance changes at λ ~210 nm for phosphate esters) or ³¹P NMR. Acidic conditions (pH < 4) typically accelerate hydrolysis, forming phosphoric acid and alcohol by-products. Including stabilizers like EDTA (0.1 mM) can chelate metal ions that catalyze degradation .

Advanced Research Questions

Q. How can experimental design be optimized for studying the interaction of 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate with lipid bilayers in drug delivery systems?

  • Methodological Answer :
  • Model Membranes : Use Langmuir-Blodgett troughs to form monolayers of dipalmitoylphosphatidylcholine (DPPC). Measure changes in surface pressure (π-A isotherms) upon compound incorporation .
  • Fluorescence Spectroscopy : Incorporate pyrene-labeled lipids to assess membrane fluidity changes. Quenching effects indicate phosphate ester localization within hydrophobic domains .
  • Molecular Dynamics (MD) Simulations : Parameterize the compound using Gaussian-based DFT calculations (B3LYP/6-31G*) to simulate insertion energetics into bilayers .

Q. How can contradictory solubility data for 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate in polar vs. non-polar solvents be resolved?

  • Methodological Answer : Discrepancies often arise from solvent purity or hydration state. Systematic studies should:
  • Use anhydrous solvents (e.g., dried hexane, DMSO) stored over molecular sieves.
  • Quantify solubility via gravimetric analysis (saturation concentration at 25°C) and cross-validate with HPLC (retention time vs. calibration curves). For example, related bis(2-ethylhexyl) phosphate shows higher solubility in chloroform (≥200 mg/mL) than in water (<0.1 mg/mL) due to its lipophilic ethylhexyl chains .

Q. What computational approaches predict the reactivity of 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces, identifying electrophilic phosphorus centers.
  • Transition State Analysis : Locate TS barriers for reactions with nucleophiles (e.g., OH⁻) using QST2 methods in Gaussian. Activation energies correlate with experimental kinetics .
  • Hammett Constants : Apply σ⁺ values for substituents on the ethylhexoxy chain to predict electronic effects on reactivity .

Q. How does 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate coordinate with transition metal ions, and what are the implications for catalytic applications?

  • Methodological Answer :
  • Titration Experiments : Use UV-Vis titration (e.g., with Cu²⁺ in ethanol) to determine binding stoichiometry via Job’s plot. Shift in λ_max indicates complex formation .
  • EXAFS Spectroscopy : Analyze metal-phosphate coordination geometry (e.g., monodentate vs. bidentate binding) using synchrotron radiation .
  • Catalytic Testing : Assess metal-phosphate complexes in hydrolysis reactions (e.g., ester cleavage). Compare turnover frequencies (TOF) with control systems .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Ethylhexoxy)ethyl dihydrogen phosphate
Reactant of Route 2
2-(2-Ethylhexoxy)ethyl dihydrogen phosphate

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